molecular formula C23H41N5O11 B1596161 Glatiramer CAS No. 28704-27-0

Glatiramer

カタログ番号 B1596161
CAS番号: 28704-27-0
分子量: 563.6 g/mol
InChIキー: YLOCGHYTXIINAI-XKUOMLDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glatiramer, also known as Copolymer 1, is a synthetic compound used in the treatment of multiple sclerosis (MS). It was first approved by the US Food and Drug Administration (FDA) in 1996 and has since become a widely used medication for MS patients.

科学的研究の応用

Treatment of Multiple Sclerosis

Scientific Field

Neurology

Summary of Application

Glatiramer Acetate (GA) is a formulation of random polypeptide copolymers used for the treatment of relapsing-remitting Multiple Sclerosis (MS) by limiting the frequency of attacks .

Methods of Application

The exact method of application and the targeted molecular mechanisms remain poorly understood. However, evidence suggests the influence of GA on inflammatory responses .

Results or Outcomes

The treatment has been found effective in ameliorating the disease, although the specific outcomes and quantitative data are not detailed in the source .

Treatment of Cryptococcus neoformans Infection

Scientific Field

Mycology

Summary of Application

This study investigates the potential of Glatiramer Acetate (GA) as a chemotherapy candidate for Cryptococcus neoformans infection .

Methods of Application

Various techniques are employed to evaluate the effects of GA on the fungus, including microdilution, XTT analysis, electron and light microscopy, and physicochemical measurements .

Results or Outcomes

The results demonstrate that GA exhibits antifungal properties, with an IC 50 of 0.470 mg/mL and a minimum inhibitory concentration (MIC) of 2.5 mg/mL. Furthermore, it promotes enhanced cell aggregation, facilitates biofilm formation, and increases the secretion of fungal polysaccharides .

Modulation of Oxidative Stress in Multiple Sclerosis Patients

Summary of Application

This study aims to investigate the potential of Glatiramer Acetate (GA) as a therapy for preventing cognitive decline in patients with Multiple Sclerosis (MS) by modulating oxidative stress (OS) .

Methods of Application

The study involved three groups at a 1:1:1 ratio—41 GA-treated MS patients, 42 untreated MS patients, and 42 control subjects. The participants performed a neuropsychological battery and underwent venepuncture for blood sampling .

Results or Outcomes

The MS patients exhibited a worse cognitive performance than the control subjects. The MS patients treated with GA did not show an improvement in oxidation. Lactate emerged as a potential biomarker for cognitive preservation .

Reduction of Relapse Rate in Multiple Sclerosis

Summary of Application

Glatiramer Acetate (GA) is used for the treatment of relapsing-remitting MS by limiting the frequency of attacks .

Methods of Application

The exact method of application and the targeted molecular mechanisms remain poorly understood .

Results or Outcomes

The mean annualized relapse rate was 0.59 for patients receiving GA and 0.84 for patients receiving placebo (29% reduction) .

特性

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOCGHYTXIINAI-XKUOMLDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182865
Record name Glatiramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of glatiramer acetate has not been fully elucidated; however, it is thought to act by modifying immune processes involved in the pathogenesis of multiple sclerosis (MS). MS is characterized by damage to the myelin layer that covers nerve cells (demyelination) and axonal degeneration. Also, it has been suggested that the myelin basic protein (MBP), a myelin autoantigen, plays a role in the development of MS. Several mechanisms of action have been proposed. For instance, glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells. Glatiramer acetate also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern. It inhibits the secretion of pro-inflammatory cytokines (IL-2, IL-12, IFNγ, TNF) released by T helper 1 (Th1) cells, and induces T helper 2 (Th2) suppressor cells that are able to cross the blood-brain barrier and produce anti-inflammatory cytokines (IL-4, IL-5, IL-13, IL-10, TGF-β). It has also been suggested that glatiramer acetate induces the production of T-regulatory cells associated with the suppression of MS, such as CD4+, CD8+ and CD4+CD25+ cells.
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

CID 65370

CAS RN

28704-27-0
Record name Glatiramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28704-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glatiramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

>236°C
Record name Glatiramer
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glatiramer
Reactant of Route 2
Glatiramer
Reactant of Route 3
Glatiramer
Reactant of Route 4
Glatiramer
Reactant of Route 5
Glatiramer
Reactant of Route 6
Glatiramer

Citations

For This Compound
36,000
Citations
RJ Fox, DH Miller, JT Phillips… - … England Journal of …, 2012 - Mass Medical Soc
… -daily BG-12, and glatiramer acetate significantly reduced the … In post hoc comparisons of BG-12 versus glatiramer acetate, … injection-related events (with glatiramer acetate). There were …
Number of citations: 508 www.nejm.org
F Blanchette, O Neuhaus - Journal of neurology, 2008 - Springer
… Glatiramer acetate is a disease-modifying drug approved for the treatment of relapsing-… of glatiramer acetate. Two major themes have emerged, namely (i) the induction of glatiramer …
Number of citations: 102 link.springer.com
T Ziemssen, O Neuhaus, R Hohlfeld - Drug safety, 2001 - Springer
… glatiramer acetate therapy of multiple sclerosis and also attempts to assess the benefit of glatiramer … the immunobiological consequences of treatment with glatiramer acetate, this review …
Number of citations: 101 link.springer.com
MK Racke, AE Lovett-Racke, NJ Karandikar - Neurology, 2010 - AAN Enterprises
Objective: Glatiramer acetate (formerly known as copolymer 1) is the major noninterferon immunomodulatory agent used in the treatment of relapsing-remitting multiple sclerosis. Its …
Number of citations: 146 n.neurology.org
P O'Connor, M Filippi, B Arnason, G Comi… - The Lancet …, 2009 - thelancet.com
… had similar clinical effects to glatiramer acetate. Although interferon beta-1b and glatiramer acetate had different adverse event profiles, the overall tolerability to both drugs was similar. …
Number of citations: 507 www.thelancet.com
BAC Cree, MD Goldman, JR Corboy, BA Singer… - JAMA …, 2021 - jamanetwork.com
… with glatiramer acetate and to assess whether these doses of fingolimod show superior efficacy to glatiramer acetate in adult patients with relapsing-remitting multiple sclerosis. …
Number of citations: 19 jamanetwork.com
O Neuhaus, C Farina, H Wekerle, R Hohlfeld - Neurology, 2001 - AAN Enterprises
Glatiramer acetate (GA, Copaxone [Teva Pharmaceuticals, Kansas City, MO], formerly known as copolymer-1) and interferon- (IFN)-β are both used for the immunomodulatory treatment …
Number of citations: 357 n.neurology.org
O Khan, P Rieckmann, A Boyko, K Selmaj… - Annals of …, 2013 - Wiley Online Library
Objective To assess the efficacy and safety of glatiramer acetate (GA) 40mg administered 3× weekly (tiw) compared with placebo in patients with relapsing–remitting multiple sclerosis (…
Number of citations: 291 onlinelibrary.wiley.com
KP Johnson, BR Brooks, CC Ford… - Multiple Sclerosis …, 2000 - journals.sagepub.com
… patients who received glatiramer acetate since randomization … Of the group who have received glatiramer acetate without … This study demonstrates the sustained efficacy of glatiramer …
Number of citations: 341 journals.sagepub.com
MS Weber, R Hohlfeld, SS Zamvil - Neurotherapeutics, 2007 - Springer
… Glatiramer acetate reduces the proportion of new MS lesions … Multiple sclerosis: glatiramer acetate inhibits monocyte reac… differentiation mediated by glatiramer acetate therapy in …
Number of citations: 181 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。